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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical and predicted

properties of 1-phenylcyclobutanecarbaldehyde. It is intended to serve as a foundational

resource for professionals in chemical research and development, offering data on

physicochemical properties, detailed synthetic protocols, and an analysis of its expected

spectroscopic characteristics.

Core Molecular Properties
1-Phenylcyclobutanecarbaldehyde is an organic compound featuring a phenyl group and an

aldehyde functional group attached to the same carbon of a cyclobutane ring. Its core

properties are summarized below.
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Property Value Citation

IUPAC Name
1-phenylcyclobutane-1-

carbaldehyde
[1]

CAS Number 1469-83-6 [1][2]

Molecular Formula C₁₁H₁₂O [1][2]

Molecular Weight 160.21 g/mol [1][2]

Canonical SMILES
C1CC(C1)

(C=O)C2=CC=CC=C2
[1]

InChI Key
ZCECDJPMXUAMJE-

UHFFFAOYSA-N
[1]

Physicochemical Data
The following tables summarize key experimental and computationally predicted

physicochemical properties.

Table 1: Experimental and Predicted Physical Properties

Property Value Notes Citation

Boiling Point 95-97 °C Experimental [2]

Density 1.142 ± 0.06 g/cm³ Predicted [2]

Physical State No Data Available Likely a liquid at STP [3]

Solubility No Data Available

Expected to be

soluble in organic

solvents

[3]

Table 2: Computed Physicochemical Properties
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Property Value Source Citation

XLogP3-AA 2.2 PubChem [1]

Hydrogen Bond Donor

Count
0 PubChem [1]

Hydrogen Bond

Acceptor Count
1 PubChem [1]

Rotatable Bond Count 2 PubChem [1]

Exact Mass 160.088815002 Da PubChem [1]

Topological Polar

Surface Area
17.1 Å² PubChem [1]

Heavy Atom Count 12 PubChem [1]

Complexity 164 PubChem [1]

Synthesis and Experimental Protocols
While a specific synthesis is cited in the literature, a common and reliable method for preparing

1-phenylcyclobutanecarbaldehyde involves the reduction of its nitrile precursor, 1-

phenylcyclobutanecarbonitrile.[2][4] This two-stage approach is outlined below.
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Stage 1: Nitrile Formation

Stage 2: Aldehyde Formation

Phenylacetonitrile +
1,3-Dibromopropane

1-Phenylcyclobutanecarbonitrile

  Base (e.g., NaH)
  Solvent (e.g., DMF)

1-Phenylcyclobutanecarbonitrile

1-Phenylcyclobutanecarbaldehyde

  1. DIBAL-H, Toluene, -78°C
  2. Aqueous Workup

Click to download full resolution via product page

Caption: Proposed two-stage synthesis pathway for 1-phenylcyclobutanecarbaldehyde.

Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile
This procedure describes the alkylation of phenylacetonitrile to form the cyclobutane ring.

Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or

argon), add dry N,N-Dimethylformamide (DMF).

Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in

mineral oil, 2.2 equivalents) portion-wise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b075188?utm_src=pdf-body-img
https://www.benchchem.com/product/b075188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophile Addition: Slowly add a solution of phenylacetonitrile (1.0 equivalent) in dry DMF

to the suspension. Stir the mixture at room temperature for 1 hour.

Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat

the mixture to 50-60 °C and stir overnight.

Quenching and Extraction: Cool the reaction to room temperature and carefully quench with

water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product via column

chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-

phenylcyclobutanecarbonitrile.

Protocol: Reduction of Nitrile to Aldehyde
This procedure uses Diisobutylaluminum hydride (DIBAL-H) for the controlled reduction of the

nitrile to the aldehyde.[1][5][6]

Preparation: Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in a dry, aprotic

solvent (e.g., toluene, DCM, or THF) in a flame-dried flask under an inert atmosphere.[6][7]

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this

low temperature to prevent over-reduction to the alcohol.[5][6]

DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.0 M in solvent, 1.1-1.2 equivalents)

dropwise via syringe, keeping the internal temperature below -70 °C.[6][8]

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of

methanol to destroy excess DIBAL-H.[6][7]

Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of

Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[6]
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Extraction and Purification: Separate the layers and extract the aqueous phase with the

reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde

can be further purified by column chromatography or distillation.

Theoretical Spectroscopic and Spectrometric
Analysis
No public experimental spectra are available for this compound. The following sections

describe the predicted spectral characteristics based on its chemical structure.

Predicted ¹H NMR Spectrum
Aldehyde Proton (CHO): A singlet is expected around δ 9.5-10.0 ppm. This downfield shift is

characteristic of aldehyde protons.

Phenyl Protons (C₆H₅): A multiplet integrating to 5 hydrogens is expected between δ 7.2-7.5

ppm. The ortho-, meta-, and para-protons may show distinct patterns but will likely overlap.

Cyclobutyl Protons (CH₂)₂: The six protons on the cyclobutane ring are diastereotopic and

will exhibit complex splitting patterns. They are expected to appear as multiplets in the range

of δ 1.8-2.8 ppm. Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will

likely be more downfield than the proton on the C3 carbon.

Predicted ¹³C NMR Spectrum
Aldehyde Carbonyl (C=O): A very deshielded signal is expected around δ 195-205 ppm.

Aromatic Carbons (C₆H₅): Signals are expected in the δ 125-145 ppm range. The ipso-

carbon (attached to the cyclobutane ring) will be a quaternary signal around δ 140-145 ppm,

while the other aromatic carbons will appear between δ 125-130 ppm.

Quaternary Cyclobutyl Carbon (C-Ph): The carbon atom bonded to both the phenyl and

aldehyde groups is expected around δ 50-60 ppm.

Aliphatic Cyclobutyl Carbons (CH₂): The methylene carbons of the cyclobutane ring are

expected in the aliphatic region, likely between δ 20-35 ppm.
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Predicted IR Spectrum
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1725

cm⁻¹.[3][9] Conjugation is not directly with the phenyl ring, so the value will be typical for an

aliphatic aldehyde.

C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are expected around

2720 cm⁻¹ and 2820 cm⁻¹.[9]

C-H Stretch (Aromatic): Sharp bands of medium intensity are expected just above 3000

cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[8]

C-H Stretch (Aliphatic): Bands of medium-to-strong intensity are expected just below 3000

cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C Stretch (Aromatic): Two or three sharp, medium-intensity bands are expected in the

1450-1600 cm⁻¹ region.[9]

Predicted Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and

several characteristic fragment ions.

Caption: Predicted major fragmentation pathways for 1-phenylcyclobutanecarbaldehyde in

EI-MS.

Molecular Ion (M⁺˙): A peak at m/z = 160 corresponding to the molecular weight of the

compound.[1]

[M-H]⁺: A peak at m/z = 159, resulting from the loss of the aldehydic hydrogen radical.

[M-CHO]⁺: A significant peak at m/z = 131, resulting from alpha-cleavage and loss of the

formyl radical (•CHO). This fragment corresponds to the 1-phenylcyclobutyl cation and is

expected to be a major peak.

Tropylium Ion: A peak at m/z = 91 is highly probable, formed by rearrangement of the [M-

CHO]⁺ fragment or other pathways leading to the stable C₇H₇⁺ ion.
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Phenyl Ion: A peak at m/z = 77, corresponding to the C₆H₅⁺ cation.

Chemical Reactivity and Stability
Reactivity: The primary site of reactivity is the aldehyde group. It is susceptible to:

Oxidation: Can be readily oxidized to 1-phenylcyclobutanecarboxylic acid using common

oxidizing agents (e.g., PCC, KMnO₄, Jones reagent).

Reduction: Can be reduced to (1-phenylcyclobutyl)methanol using hydride reagents like

sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The electrophilic carbonyl carbon is a target for various

nucleophiles, including Grignard reagents, organolithiums, and cyanide, leading to the

formation of secondary alcohols or cyanohydrins.

Reductive Amination: Can react with amines in the presence of a reducing agent to form

secondary or tertiary amines.

Stability: The compound is expected to be stable under standard storage conditions.

However, aldehydes can be sensitive to air oxidation over time, potentially forming the

corresponding carboxylic acid. The cyclobutane ring imparts some ring strain, but it is

generally stable under non-extreme thermal or catalytic conditions.

Biological Activity and Applications
There is currently no significant data in major public databases to suggest that 1-
phenylcyclobutanecarbaldehyde has defined biological activities or is involved in specific

signaling pathways. Its primary value for researchers, particularly in drug development, is as a

synthetic intermediate or building block. The combination of the phenyl ring and the

functionalized four-membered ring provides a unique scaffold that can be elaborated into more

complex molecular architectures for medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylcyclobutanecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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